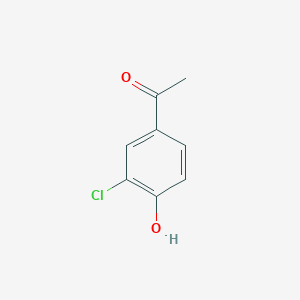

3'-Chloro-4'-hydroxyacetophenone

Description

Properties

IUPAC Name |

1-(3-chloro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTSPBYBJKGPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359984 | |

| Record name | 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2892-29-7 | |

| Record name | 1-(3-Chloro-4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2892-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chloro-4-hydroxyphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 3'-Chloro-4'-hydroxyacetophenone

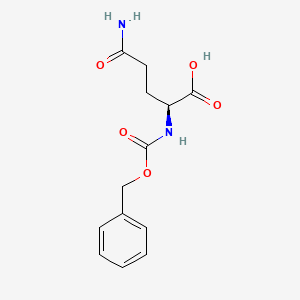

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical and life sciences sectors. Identified by its CAS Number 2892-29-7, this compound's unique bifunctional nature, featuring both a phenolic hydroxyl group and a halogenated aromatic ring, makes it a valuable building block for more complex molecular architectures. This guide details its chemical and physical properties, provides an established synthesis protocol, discusses its potential applications in drug discovery, outlines analytical methods for quality control, and summarizes critical safety and handling information. The content is structured to provide researchers, chemists, and drug development professionals with actionable, field-proven insights into the effective use of this versatile reagent.

This compound, also known by its synonym 4-Acetyl-2-chlorophenol, is an organic compound that belongs to the class of substituted acetophenones. Its structure is characterized by an acetophenone core with a hydroxyl group at the 4'-position and a chlorine atom at the 3'-position. This substitution pattern is crucial for its reactivity and utility in organic synthesis.

The presence of chlorine, a halogen, significantly influences the electronic properties of the aromatic ring and can serve as a key element in modulating the biological activity of derivative compounds. Halogenated organic compounds are integral to medicinal chemistry, with a substantial number of FDA-approved drugs containing at least one chlorine atom.[1] The hydroxyl group provides a reactive site for etherification, esterification, or can act as a directing group in further electrophilic aromatic substitution reactions.

Quantitative data and key identifiers for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2892-29-7 | [2][3][4] |

| Molecular Formula | C₈H₇ClO₂ | [2][3] |

| Molecular Weight | 170.59 g/mol | [2][3] |

| Synonyms | 4-Acetyl-2-chlorophenol, 1-(3-Chloro-4-hydroxyphenyl)ethanone | [2] |

| Appearance | White to light yellow/orange powder or crystal | |

| Melting Point | 92-105 °C | [2] |

| Purity | Typically >95-98% | [2][3] |

| InChI Key | GMTSPBYBJKGPJF-UHFFFAOYSA-N | [2] |

Synthesis Protocol: Electrophilic Chlorination

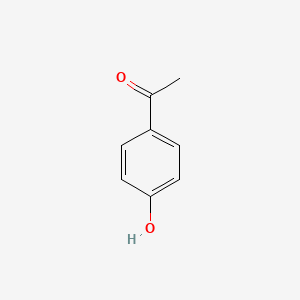

A common and effective method for the preparation of this compound is through the direct electrophilic chlorination of its precursor, p-hydroxyacetophenone.[5] This reaction leverages the activating, ortho-, para-directing effect of the hydroxyl group to guide the chlorine atom to the position ortho to it (the 3'-position).

The choice of solvent and temperature is critical for achieving high yield and selectivity. Methylene dichloride is an effective solvent as it is relatively inert to chlorine gas and readily dissolves the starting material.[5] Performing the reaction at a reduced temperature (e.g., in an ice bath) is a crucial experimental choice; it helps to control the exothermicity of the chlorination reaction and minimizes the formation of undesired dichlorinated by-products, thus ensuring a cleaner reaction profile and simplifying subsequent purification.

Step-by-Step Synthesis Methodology:

-

Dissolution: Dissolve 0.31 mol (approx. 41.75 g) of p-hydroxyacetophenone in approximately 1.5 liters of methylene dichloride in a suitable reaction flask.[5]

-

Purification of Starting Material (Optional but Recommended): For optimal results, the starting p-hydroxyacetophenone can be pre-purified by dissolving in hot methylene dichloride and filtering through a small pad of silica gel to remove polar impurities.[5]

-

Cooling: Place the reaction flask in an ice bath to lower the temperature of the solution, preparing it for the introduction of the chlorinating agent.[5]

-

Chlorination: Bubble chlorine gas (Cl₂) directly through the cooled solution. The reaction is typically rapid.[5]

-

Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. The total bubbling time is often short, around 5 minutes.[5]

-

Work-up: Upon completion, stop the chlorine gas flow and remove the solvent (methylene dichloride) under reduced pressure using a rotary evaporator.[5]

-

Isolation: The resulting solid is the crude this compound, which can be collected. This process typically yields the product in over 90% purity.[5] Further purification can be achieved by recrystallization if necessary.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is rooted in the strategic placement of its functional groups, which allow for a variety of subsequent chemical transformations.

-

Pharmaceutical Intermediate: The core structure is a scaffold that can be elaborated upon to create novel compounds with potential therapeutic activities. For instance, related hydroxyacetophenones are precursors in the synthesis of antihistamines, antimicrobials, and antifungal agents.[6] The presence of the chlorine atom is particularly significant, as chlorination is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target.[1]

-

Scaffold for Biologically Active Molecules: The ketone and phenol moieties can be independently modified. The ketone can undergo reactions like reduction, reductive amination, or condensation to form chalcones and flavonoids, which are classes of compounds investigated for anti-cancer and antioxidant properties.[6] The phenolic hydroxyl group can be alkylated or acylated to produce a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Role as a versatile chemical building block in synthesis.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and quality of this compound is paramount for its use in research and manufacturing. A multi-technique approach is standard for comprehensive characterization. Chemical suppliers often provide documentation from techniques such as NMR, HPLC, and LC-MS to validate the quality of their material.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton, with splitting patterns and chemical shifts consistent with the 3'-chloro-4'-hydroxy substitution pattern.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the compound. A reversed-phase HPLC method with UV detection is typically employed to separate the main component from any starting material, by-products, or other impurities. The purity is determined by the area percentage of the main peak.

-

Mass Spectrometry (MS): Often coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound (170.59 g/mol ) and can help in identifying impurities by their mass-to-charge ratio.[2][3]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3′-氯-4′-羟基苯乙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2892-29-7 | this compound - Moldb [moldb.com]

- 4. This compound | 2892-29-7 | INDOFINE Chemical Company [indofinechemical.com]

- 5. prepchem.com [prepchem.com]

- 6. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]

An In-depth Technical Guide to 3'-Chloro-4'-hydroxyacetophenone: Properties, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3'-Chloro-4'-hydroxyacetophenone, a key chemical intermediate in organic synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical and physical properties, a detailed synthesis protocol, and its potential applications.

Introduction

This compound, also known as 4-Acetyl-2-chlorophenol, is an aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a chlorinated phenol ring with an acetyl group, provides multiple reactive sites for further chemical modifications. This makes it a valuable precursor for the development of novel pharmaceutical compounds and other specialty chemicals. Understanding the fundamental properties and synthetic routes of this compound is crucial for its effective utilization in research and development.

Physicochemical Properties

The molecular characteristics of this compound are fundamental to its reactivity and handling. A summary of its key properties is presented in the table below.

| Property | Value |

| Molecular Formula | C8H7ClO2[1] |

| Molecular Weight | 170.59 g/mol [1][2] |

| CAS Number | 2892-29-7[1][3] |

| Appearance | White to light yellow or light orange powder/crystal |

| Melting Point | 92-105 °C[2] or 93-94°C[3] |

| Purity | Typically >98%[1][3] |

| Boiling Point | 313.2°C at 760 mmHg[1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct chlorination of p-hydroxyacetophenone.[4] This electrophilic aromatic substitution reaction is regioselective due to the directing effects of the hydroxyl and acetyl groups on the aromatic ring.

Synthesis Workflow

The synthesis process can be visualized as a straightforward workflow, from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

p-Hydroxyacetophenone

-

Methylene dichloride (DCM)

-

Chlorine gas (Cl2)

-

Silica gel

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Material: Dissolve 50 g of p-hydroxyacetophenone in 500 ml of hot methylene dichloride.

-

Filtration: Filter the hot solution through a small pad of silica gel to remove any impurities.

-

Crystallization and Solvent Removal: Allow the solution to cool, which may result in the crystallization of p-hydroxyacetophenone. Remove the methylene dichloride using a rotary evaporator to obtain the crystalline starting material.

-

Preparation for Chlorination: Dissolve the obtained crystals (approximately 41.75 g, 0.31 mol) in about 1.5 liters of methylene dichloride in a reaction flask.

-

Chlorination Reaction: Place the reaction flask in an ice bath to control the reaction temperature. Bubble chlorine gas through the solution. The reaction is typically rapid.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After approximately 5 minutes of chlorine gas bubbling, stop the gas flow and remove the methylene chloride using a rotary evaporator.

-

Isolation of Product: The removal of the solvent will yield white crystals of this compound with a purity of over 90%.[4]

Applications in Drug Development and Medicinal Chemistry

While direct therapeutic applications of this compound are not extensively documented, its value lies in its role as a key intermediate for the synthesis of biologically active molecules. Hydroxyacetophenones, in general, are recognized as important precursors for a variety of compounds with potential pharmaceutical applications.[5][6][7][8]

The presence of the hydroxyl and acetyl groups, along with the chloro substituent, allows for a range of chemical transformations, including:

-

Etherification of the hydroxyl group.

-

Ketone reduction or conversion to other functional groups.

-

Further electrophilic substitution on the aromatic ring.

These modifications can lead to the creation of libraries of compounds for screening in drug discovery programs. For instance, related hydroxyacetophenone derivatives have been investigated for their potential antioxidant, anti-inflammatory, and anti-cancer properties.[5]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification and Precautionary Measures

The compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2] It is also harmful if swallowed.[2][9]

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[10] A dust mask (type N95 or equivalent) is also recommended.[2]

-

Ventilation: Use only in a well-ventilated area or in a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11]

First Aid Measures

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and established synthetic route make it a readily accessible building block for the creation of novel molecules. While its direct biological activity is an area for further investigation, its utility as a versatile intermediate in the synthesis of potentially therapeutic agents is clear. Adherence to strict safety protocols is paramount when handling this compound to mitigate its associated hazards.

References

- Moldb. 2892-29-7 | this compound. [Link]

- PrepChem.com. Synthesis of A. 3-chloro-4-hydroxy acetophenone. [Link]

- INDOFINE Chemical Company. This compound | 2892-29-7. [Link]

- Thermo Fisher Scientific.

- PubChem. 3-Chloro-4-hydroxyphenylacetic acid. [Link]

- Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.

- Cefa Cilinas Biotics Pvt Ltd.

- Indiana Academy of Science. Proceedings of the Indiana Academy of Science. [Link]

- Valence Labs. The Significance of 3-Hydroxyacetophenone Manufacturer. [Link]

- Cefa-Cilinas Biotics Pvt. Ltd. 3 Hydroxyacetophenone Manufacturers in USA. [Link]

- Dataintelo.

- Preprints.org.

Sources

- 1. 2892-29-7 | this compound - Moldb [moldb.com]

- 2. 3 -Chloro-4 -hydroxyacetophenone 95 2892-29-7 [sigmaaldrich.com]

- 3. This compound | 2892-29-7 | INDOFINE Chemical Company [indofinechemical.com]

- 4. prepchem.com [prepchem.com]

- 5. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]

- 6. 3'-Hydroxyacetophenone | 121-71-1 [chemicalbook.com]

- 7. valencelabs.co [valencelabs.co]

- 8. jpub.org [jpub.org]

- 9. This compound | 2892-29-7 | TCI EUROPE N.V. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. 2892-29-7|3-Chloro-4-hydroxyacetophenone|BLD Pharm [bldpharm.com]

3'-Chloro-4'-hydroxyacetophenone chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3'-Chloro-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated phenolic ketone that serves as a pivotal building block in organic synthesis. Its trifunctional nature—comprising a reactive ketone, a nucleophilic phenolic hydroxyl group, and an electron-withdrawing chlorine atom on the aromatic ring—makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic signature, and applications, with a particular focus on its utility in the field of drug discovery and development. As a Senior Application Scientist, the following narrative is structured to provide not just data, but also the causal reasoning behind the compound's behavior and the experimental choices made in its synthesis and characterization.

Core Chemical Identity and Physical Properties

The fundamental physicochemical properties of this compound define its behavior in a laboratory setting, from solubility and reaction conditions to its appearance and stability. These core attributes are summarized below.

| Property | Data | Source(s) |

| CAS Number | 2892-29-7 | [1][2] |

| Molecular Formula | C₈H₇ClO₂ | [2][3] |

| Molecular Weight | 170.59 g/mol | [1][4] |

| Synonyms | 4-Acetyl-2-chlorophenol, 1-(3-Chloro-4-hydroxyphenyl)ethanone | [1][5] |

| Appearance | White to light yellow or light orange crystalline powder/solid | [2][5] |

| Melting Point | 101.0 - 105.0 °C | [1] |

| Boiling Point | 313.2 °C at 760 mmHg | [4] |

| Solubility | Soluble in methanol and chloroform | [6] |

| Storage | Store in a cool, dry, dark place. Recommended <15°C. |

Synthesis and Mechanistic Considerations

The preparation of hydroxyaryl ketones is a cornerstone of synthetic organic chemistry. While several methods exist, direct chlorination of a readily available precursor offers a straightforward and efficient route to this compound.

Preferred Synthesis Route: Electrophilic Chlorination

The most direct synthesis involves the electrophilic aromatic substitution of 4'-hydroxyacetophenone. The hydroxyl group is a strong activating group and is ortho-, para- directing. Since the para position is already occupied by the acetyl group, electrophilic attack is directed to the positions ortho to the hydroxyl group.

Causality Behind Experimental Choices:

-

Starting Material: 4'-Hydroxyacetophenone is chosen due to its commercial availability and the strong directing effect of its hydroxyl group.[7][8]

-

Chlorinating Agent: Chlorine gas (Cl₂) is a fundamental and effective electrophile for this transformation.

-

Solvent: Methylene dichloride (DCM) is used as it is relatively inert to chlorination under these conditions and readily dissolves the starting material.

-

Temperature: The reaction is conducted in an ice bath to control the exothermicity of the reaction and to minimize potential side reactions, such as dichlorination.

Experimental Protocol: Synthesis via Direct Chlorination[11]

-

Preparation: Dissolve 41.75 g (0.31 mol) of 4'-hydroxyacetophenone in approximately 1.5 L of methylene dichloride in a suitable reaction flask.

-

Cooling: Place the reaction flask in an ice bath to lower the temperature of the solution.

-

Chlorination: Bubble chlorine gas (Cl₂) through the cooled solution. Monitor the reaction progress (e.g., by TLC). The process typically takes around 5 minutes of active bubbling.

-

Work-up: Upon completion, remove the solvent from the reaction mixture using a rotary evaporator.

-

Isolation: The resulting solid is collected, yielding over 30 g of this compound as white crystals with a purity of >90%.

Caption: Synthesis workflow for this compound.

Alternative Conceptual Route: The Fries Rearrangement

For a broader perspective, it is essential to understand the Fries Rearrangement, a classic and powerful method for synthesizing hydroxyaryl ketones from phenolic esters.[9] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[9][10]

The reaction proceeds via the formation of an acylium ion, which then performs an electrophilic aromatic substitution on the activated phenol ring.[10] The regioselectivity (ortho vs. para product) can often be controlled by reaction conditions such as temperature; lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[11][12] Although not the most direct route for this specific compound, understanding this mechanism is fundamental for any scientist working with this class of molecules.

Caption: Conceptual overview of the Fries Rearrangement.

Spectroscopic Profile and Characterization

Structural elucidation and purity assessment are non-negotiable in research. The following data provides a benchmark for the spectroscopic characterization of this compound. The NMR data is predicted based on established principles and analysis of structurally similar compounds.[13][14][15]

| Technique | Expected Observations |

| ¹H NMR | ~9.9-10.5 ppm (s, 1H): Phenolic -OH proton. ~7.8 ppm (d, 1H): Aromatic proton ortho to the acetyl group. ~7.6 ppm (dd, 1H): Aromatic proton ortho to the -OH and meta to the acetyl group. ~7.0 ppm (d, 1H): Aromatic proton ortho to the Cl and para to the acetyl group. ~2.5 ppm (s, 3H): Acetyl -CH₃ protons. |

| ¹³C NMR | ~200 ppm: Carbonyl carbon (C=O). ~155-160 ppm: Aromatic carbon attached to -OH. ~130-135 ppm: Aromatic carbons (CH). ~120-125 ppm: Aromatic carbon attached to Cl. ~115-120 ppm: Aromatic carbon (CH). ~25-30 ppm: Acetyl methyl carbon (-CH₃). |

| FT-IR (cm⁻¹) | 3200-3500 (broad): O-H stretching vibration. ~3100-3000: Aromatic C-H stretching. ~1675 (strong, sharp): C=O (ketone) stretching. ~1600, ~1480: Aromatic C=C ring stretching. ~1280: C-O stretching. ~800-700: C-Cl stretching. |

| Mass Spec. (EI) | m/z 170/172: Molecular ion (M⁺) peak with a characteristic ~3:1 isotopic ratio for ³⁵Cl/³⁷Cl. m/z 155/157: Loss of methyl group (-CH₃). m/z 127/129: Loss of acetyl group (-COCH₃). |

Self-Validation through Spectroscopy: The combined data from these techniques provides a unique fingerprint. The ¹H NMR confirms the substitution pattern and number of protons. The IR spectrum validates the presence of the key hydroxyl and carbonyl functional groups. Mass spectrometry confirms the molecular weight and the presence of a single chlorine atom. This orthogonal data set ensures a high degree of confidence in the compound's identity and purity.

Reactivity and Applications in Drug Development

This compound is not merely a chemical curiosity; it is a strategic precursor in the synthesis of high-value molecules, particularly pharmaceuticals.

-

Role as a Synthetic Intermediate: Hydroxyacetophenones are crucial intermediates in the synthesis of various pharmaceutical agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[16][17] The presence of three distinct functional handles on this compound allows for sequential, regioselective modifications. The phenolic hydroxyl can be easily alkylated or etherified, the ketone can participate in condensations or be reduced, and the aromatic ring can undergo further substitution.

-

Significance of the Chloro Substituent: In medicinal chemistry, the incorporation of chlorine is a well-established strategy to modulate a drug candidate's properties.[18] Chlorine can enhance metabolic stability by blocking sites susceptible to oxidation, increase lipid solubility to improve membrane permeability, and alter electronic properties to improve binding affinity with a biological target. The presence of the chloro group in this building block makes it particularly valuable for creating analogues of existing drugs or for novel drug discovery campaigns.[18]

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound is a chemical that must be handled with appropriate precautions.

| GHS Hazard Information | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[5] P280: Wear protective gloves/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. |

Mandatory Laboratory Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[1]

-

Handling: Avoid creating dust. Ensure containers are tightly closed when not in use.

-

Storage: Store in a well-ventilated, cool, and dry area away from incompatible materials.[6]

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined physical properties, straightforward synthesis, and clear spectroscopic signature make it a reliable tool for researchers. The strategic placement of its chloro, hydroxyl, and acetyl groups provides a versatile platform for chemical modification, positioning it as a valuable intermediate in the complex, multi-step synthesis pathways common in drug discovery and materials science. Adherence to rigorous safety protocols is essential when handling this compound to ensure both personal safety and experimental integrity.

References

- PrepChem.com. (n.d.). Synthesis of A. 3-chloro-4-hydroxy acetophenone.

- INDOFINE Chemical Company. (n.d.). This compound. Retrieved from INDOFINE Chemical Company website. [Link]

- Wikipedia. (2023). Fries rearrangement.

- Valence Labs. (2025). The Significance of 3-Hydroxyacetophenone Manufacturer.

- Al-Karawi, A. J. M., & Al-Juboori, A. M. H. (2021). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Journal of Physics: Conference Series. [Link]

- Cefa Cilinas Biotics Pvt Ltd. (2023). Various Applications Of 3-Hydroxyacetophenone. Retrieved from Cefa Cilinas Biotics Pvt Ltd website. [Link]

- Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from Organic Chemistry Portal website. [Link]

- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.

- Pathan, A. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. 3′-Chlor-4′-Hydroxyacetophenon 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 2892-29-7 | this compound - Moldb [moldb.com]

- 5. This compound | 2892-29-7 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | 2892-29-7 | INDOFINE Chemical Company [indofinechemical.com]

- 7. 4'-Hydroxyacetophenone | 99-93-4 [chemicalbook.com]

- 8. 4 -Hydroxyacetophenone 99 99-93-4 [sigmaaldrich.com]

- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 10. Fries Rearrangement [organic-chemistry.org]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]

- 16. valencelabs.co [valencelabs.co]

- 17. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3'-Chloro-4'-hydroxyacetophenone: Synthesis, Characterization, and Applications

This document delves into the core chemical and physical properties, detailed synthesis and analytical protocols, and the emerging applications of 3'-Chloro-4'-hydroxyacetophenone in medicinal chemistry and drug discovery. The information presented is grounded in scientific literature and best practices to ensure accuracy and reproducibility.

Core Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₇ClO₂, is an aromatic ketone characterized by a benzene ring substituted with a hydroxyl group, a chlorine atom, and an acetyl group. This unique substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2892-29-7 | |

| Molecular Weight | 170.59 g/mol | |

| Appearance | White to light yellow crystalline solid | - |

| Melting Point | 92-105 °C | |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | - |

| InChI Key | GMTSPBYBJKGPJF-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1ccc(O)c(Cl)c1 |

Synthesis of this compound: A Step-by-Step Protocol via Friedel-Crafts Acylation

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of 2-chlorophenol. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, ortho and para to the hydroxyl group. The para-substituted product, this compound, is typically the major isomer formed due to steric hindrance at the ortho positions.[1]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of this compound. Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

2-Chlorophenol

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the suspension while stirring.

-

Addition of 2-Chlorophenol: After the addition of acetyl chloride is complete, add a solution of 2-chlorophenol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.[2]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the methoxy-protected analogue, 3'-Chloro-4'-methoxyacetophenone, in CDCl₃ shows characteristic signals for the aromatic protons and the methyl protons of the acetyl and methoxy groups.[3] For this compound, the phenolic proton will also be present, typically as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum of 3'-Chloro-4'-methoxyacetophenone in CDCl₃ reveals distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.[3] The spectrum of this compound will show similar aromatic and acetyl carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. For the related 3'-Chloro-4'-methoxyacetophenone, key peaks are observed for the C=O stretch of the ketone and C-O stretches of the ether.[4] For this compound, a broad O-H stretching band from the phenolic hydroxyl group is also expected.

Mass Spectrometry (MS)

The mass spectrum of 3'-Chloro-4'-methoxyacetophenone shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4] The mass spectrum of this compound will similarly show a molecular ion peak at m/z 170, with the isotopic pattern of the chlorine atom being a key diagnostic feature.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its reactive functional groups allow for further chemical modifications to build more complex molecular architectures.

Intermediate in the Synthesis of Bioactive Molecules

Hydroxyacetophenone derivatives are precursors in the synthesis of chalcones, flavonoids, and other heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7] The presence of the chloro and hydroxyl groups on the phenyl ring of this compound provides handles for diverse synthetic transformations.

Caption: Role as a versatile intermediate in drug synthesis.

Biological Activities of Related Structures

While direct studies on the biological activities of this compound are limited in the readily available literature, research on structurally similar hydroxyacetophenone derivatives provides insights into its potential therapeutic applications.

Antimicrobial and Antifungal Potential

Derivatives of hydroxyacetophenone have been investigated for their antibacterial and antifungal properties.[8][9] The specific substitution pattern on the aromatic ring, including the presence of halogens, can significantly influence the antimicrobial efficacy of these compounds.

Anticancer and Cytotoxic Potential

Chalcones and flavonoids synthesized from hydroxyacetophenone precursors have demonstrated promising anticancer activities in various cancer cell lines.[7] These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms.

Safety, Handling, and Disposal

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an attractive starting material for the creation of a diverse range of bioactive molecules. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

[8] Asiri, A. M., & Khan, S. A. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Retrieved from [Link]

[4] National Center for Biotechnology Information. (n.d.). 3'-Chloro-4'-methoxyacetophenone. PubChem. Retrieved from [Link]

[5] Cefa Cilinas Biotics Pvt Ltd. (2023, March 28). Various Applications Of 3-Hydroxyacetophenone. Retrieved from [Link]

[10] Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

[11] Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved from [Link]

[12] Gatenyo, J., Vints, I., & Rozen, S. (2013). The First Route for Efficient Synthesis of 18O Labeled Alcohols using the HOF·CH3CN Complex. The Royal Society of Chemistry. Retrieved from [Link]

[9] Celik, G. D., et al. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. ACG Publications. Retrieved from [Link]

[2] Hernandez, L. S., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]

[13] CORE Reader. (n.d.). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Retrieved from [Link]

[14] SpectraBase. (n.d.). This compound. Retrieved from [Link]

[15] Google Patents. (n.d.). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide. Retrieved from

[1] ResearchGate. (2017, May 22). How i can selectively get 4-hydroxy acetophenone?. Retrieved from [Link]

[16] Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone. Retrieved from

[17] Chegg. (2022, March 15). Question: Match the unique H's to peaks on the spectrum and talk about structure. Retrieved from [Link]

[18] Ghiur, A. A., et al. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. Retrieved from [Link]

[6] Khdera, H. A., et al. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. PubMed Central. Retrieved from [Link]

[7] Al-Azawi, A. M., et al. (2016). Synthesis of Chalcones with Anticancer Activities. PubMed Central. Retrieved from [Link]

[19] Kovalenko, S. M., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science. Retrieved from [Link]

[20] NIST. (n.d.). 4'-Hydroxyacetophenone, TMS derivative. Retrieved from [Link]

[21] ResearchGate. (n.d.). FT-IR spectra of control and treated samples of p-hydroxyacetophenone. Retrieved from [Link]

[22] SpectraBase. (n.d.). 4-Hydroxyacetophenone. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]

- 6. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. acgpubs.org [acgpubs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 12. rsc.org [rsc.org]

- 13. core.ac.uk [core.ac.uk]

- 14. spectrabase.com [spectrabase.com]

- 15. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide - Google Patents [patents.google.com]

- 16. CA1298316C - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 17. Solved Match the unique H's to peaks on the spectrum and | Chegg.com [chegg.com]

- 18. mdpi.com [mdpi.com]

- 19. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 20. 4'-Hydroxyacetophenone, TMS derivative [webbook.nist.gov]

- 21. researchgate.net [researchgate.net]

- 22. spectrabase.com [spectrabase.com]

3'-Chloro-4'-hydroxyacetophenone synthesis pathway

An In-depth Technical Guide to the Synthesis of 3'-Chloro-4'-hydroxyacetophenone

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a chlorinated and hydroxylated phenyl ring with a ketone group, offers versatile reactivity for building more complex molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of methods including the direct chlorination of 4'-hydroxyacetophenone and the Fries rearrangement of 2-chlorophenyl acetate, grounding all claims in authoritative sources.

Introduction and Strategic Overview

This compound (CAS No: 2892-29-7), with the molecular formula C₈H₇ClO₂, is a substituted acetophenone that serves as a valuable building block in organic synthesis.[1] Its importance lies in its utility as a precursor for various biologically active molecules. The strategic selection of a synthetic pathway is critical and depends on factors such as starting material availability, desired scale, yield, purity requirements, and safety considerations.

The principal routes to synthesize this target molecule are:

-

Electrophilic Aromatic Substitution: Direct chlorination of the readily available 4'-hydroxyacetophenone. This is often the most direct route but can present challenges in controlling regioselectivity.

-

Fries Rearrangement: An intramolecular rearrangement of 2-chlorophenyl acetate, catalyzed by a Lewis acid, to form the target hydroxyaryl ketone.[2]

-

Friedel-Crafts Acylation: The acylation of 2-chlorophenol, which can also yield the desired product, though regioselectivity must be carefully managed.[3]

Below is a decision-making workflow to guide the selection of an appropriate synthetic pathway.

Caption: Decision workflow for selecting a synthesis pathway.

Pathway 1: Electrophilic Chlorination of 4'-Hydroxyacetophenone

This is arguably the most direct approach, starting from the commercially available 4'-hydroxyacetophenone. The reaction hinges on electrophilic aromatic substitution, where a chlorinating agent provides an electrophilic chlorine species that attacks the electron-rich aromatic ring. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the starting material dictate the position of chlorination. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the acetyl group is a deactivating, meta- directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho to it. Since one ortho position is blocked by the acetyl group, chlorination occurs at the other ortho position (C3).

Mechanistic Principles

The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. The chlorinating agent generates a potent electrophile (Cl⁺ or a polarized equivalent). The π-electrons of the phenol ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the chlorine atom, restoring aromaticity and yielding the final product.

Protocol: Chlorination using Chlorine Gas

This method provides a clean and efficient route to the desired product, though it requires careful handling of chlorine gas.

Experimental Protocol:

-

Preparation: Dissolve 4'-hydroxyacetophenone (e.g., 50 g) in a suitable solvent like methylene dichloride (e.g., 1.5 L) in a reaction flask equipped with a gas inlet tube and a stirrer.[4]

-

Cooling: Place the reaction flask in an ice bath to maintain a low temperature, which helps to control the reaction rate and minimize side products.

-

Chlorination: Bubble chlorine gas (Cl₂) slowly through the stirred solution. The reaction is typically rapid.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Time: The total time for bubbling chlorine gas is typically short, on the order of 5-10 minutes for this scale.[4]

-

Work-up: Once the reaction is complete, stop the chlorine gas flow and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude solid is often of high purity (>90%) and can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield white crystals of this compound.[4][5]

Caption: Workflow for direct chlorination of 4'-hydroxyacetophenone.

Data Summary

| Parameter | Value / Condition | Source |

| Starting Material | 4'-Hydroxyacetophenone | [4] |

| Chlorinating Agent | Chlorine Gas (Cl₂) | [4] |

| Solvent | Methylene Dichloride | [4] |

| Temperature | Ice bath (approx. 0-5 °C) | [4] |

| Typical Yield | >80% (crude) | [4] |

| Purity (crude) | >90% | [4] |

Trustworthiness Note: This direct chlorination is a self-validating system. The strong directing effect of the hydroxyl group overwhelmingly favors substitution at the C3 position. The formation of other isomers is minimal under controlled, low-temperature conditions, making the product identification straightforward and the process reliable.

Pathway 2: Fries Rearrangement of 2-Chlorophenyl Acetate

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[2][6] This pathway involves two main steps: the synthesis of the precursor, 2-chlorophenyl acetate, followed by its rearrangement.

Mechanistic Principles

The reaction is initiated by the coordination of the Lewis acid (commonly AlCl₃) to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, facilitating the departure of the acyl group as a highly electrophilic acylium ion (CH₃CO⁺).[6][7] This acylium ion then attacks the aromatic ring via an electrophilic aromatic substitution. The reaction is ortho- and para-selective.[8] In the case of 2-chlorophenyl acetate, the acyl group migrates primarily to the para position relative to the hydroxyl group, yielding the desired this compound.

Reaction conditions, particularly temperature, play a crucial role in determining the regioselectivity.

-

Low Temperatures (e.g., <60 °C) generally favor the formation of the para-isomer.[8]

-

High Temperatures (e.g., >160 °C) tend to favor the ortho-isomer.[8]

Caption: Simplified mechanism of the Fries Rearrangement.

Experimental Protocol

Step A: Synthesis of 2-Chlorophenyl Acetate

-

Combine 2-chlorophenol, acetic anhydride, and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

-

Heat the mixture gently (e.g., reflux) until the reaction is complete (monitor by TLC).

-

Cool the mixture and pour it into cold water to precipitate the ester.

-

Wash the crude product with a dilute sodium bicarbonate solution to remove excess acid and then with water.

-

Dry the resulting 2-chlorophenyl acetate.

Step B: Fries Rearrangement

-

To a flask containing a solvent (e.g., nitrobenzene or chlorobenzene), add anhydrous aluminum chloride (AlCl₃) while cooling in an ice bath.[9]

-

Slowly add the 2-chlorophenyl acetate to the stirred suspension.

-

Heat the reaction mixture to the desired temperature to favor para migration (typically 50-60 °C).[9]

-

Maintain the temperature for several hours until the rearrangement is complete.

-

Cool the reaction mixture and carefully hydrolyze it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Data Summary

| Parameter | Value / Condition | Source |

| Starting Material | 2-Chlorophenyl Acetate | [10] |

| Catalyst | Aluminum Chloride (AlCl₃) | [2][6] |

| Solvent | Nitrobenzene, Chlorobenzene | [9] |

| Temperature (for para) | 20–65 °C | [9] |

| Typical Yield | 30% - 70% | [11] |

Expertise & Experience Insight: The choice of solvent in the Fries rearrangement is critical. While the reaction can be run without a solvent, using a non-polar solvent like chlorobenzene can influence the ortho/para product ratio.[6] Furthermore, the stoichiometry of the Lewis acid is important; often, more than a catalytic amount is needed because the product ketone can form a complex with the AlCl₃, effectively sequestering it.[12]

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires purification and rigorous characterization to confirm its identity and purity.

Purification

-

Recrystallization: This is the most common method for purifying the solid product. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is chosen. Toluene or ethanol/water mixtures are often effective. The process of dissolving the crude product in a hot solvent, filtering out insoluble impurities, and allowing the solution to cool slowly yields high-purity crystals.[13]

-

Column Chromatography: For separating mixtures that are difficult to resolve by recrystallization, silica gel column chromatography can be employed using a suitable eluent system, such as a mixture of hexanes and ethyl acetate.

Characterization

| Technique | Expected Result |

| Melting Point | Sharp melting point, consistent with literature values. |

| ¹H NMR | Signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all 8 unique carbon atoms, including the carbonyl carbon, aromatic carbons, and the methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and aromatic (C=C and C-H stretches) functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (170.59 g/mol ), showing the characteristic isotopic pattern for a molecule containing one chlorine atom.[1] |

Comparative Analysis and Conclusion

The selection of the optimal synthesis route for this compound is a strategic decision guided by laboratory or industrial constraints.

| Feature | Pathway 1 (Direct Chlorination) | Pathway 2 (Fries Rearrangement) |

| Starting Materials | 4'-Hydroxyacetophenone | 2-Chlorophenol, Acetic Anhydride |

| Number of Steps | One | Two |

| Key Reagents | Cl₂ or SO₂Cl₂ | AlCl₃, Acetic Anhydride |

| Yield | Generally high (>80%) | Moderate to good (30-70%)[11] |

| Regioselectivity | Excellent, driven by -OH group | Good, controlled by temperature[8] |

| Safety Concerns | Handling of toxic/corrosive chlorine gas or sulfuryl chloride. | Handling of highly reactive and water-sensitive AlCl₃. |

| Industrial Viability | Highly viable due to its directness and high yield. | Viable, but the two-step process and need for stoichiometric Lewis acid can increase costs. |

Authoritative Grounding: From a process chemistry perspective, the direct chlorination of 4'-hydroxyacetophenone is often the preferred method. Its high atom economy, single-step nature, and excellent regioselectivity make it an efficient and cost-effective choice for large-scale production.[4] However, the Fries rearrangement remains a powerful and classic tool, particularly in research settings or when the starting 2-chlorophenol is more readily available or cost-effective than 4'-hydroxyacetophenone.[2][14] It offers a different strategic approach and allows for the synthesis of specific isomers by carefully controlling reaction conditions.[10]

Ultimately, the choice rests on a thorough evaluation of safety protocols, reagent costs, equipment availability, and the desired scale of production. This guide provides the foundational knowledge for making that informed decision.

References

- PrepChem. Synthesis of A. 3-chloro-4-hydroxy acetophenone.

- Journal of the Chemical Society C: Organic. The Fries rearrangement of ortho-halogenophenyl acetates. RSC Publishing.

- Wikipedia. Fries rearrangement.

- Physics Wallah. Reaction Mechanism of Fries Rearrangement.

- Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.

- Cefa Cilinas Biotics Pvt Ltd. Various Applications Of 3-Hydroxyacetophenone.

- BYJU'S. What is the Fries Rearrangement Reaction?.

- Indiana University–Purdue University Indianapolis. Proceedings of the Indiana Academy of Science.

- YouTube. Friedel-Crafts acylation.

- Wikipedia. Friedel–Crafts reaction.

- YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.

- National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

- Google Patents. CN105967986A - 3-hydroxyacetophenone synthesis method.

- ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12).

- Patsnap Eureka. 3-hydroxyacetophenone synthesis method.

- Google Patents. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.

- Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.

- European Patent Office. METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1.

- World Intellectual Property Organization. WO/2018/068902 METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE.

- ResearchGate. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.

- Patsnap Eureka. Preparation technology of high purity 3-hydroxyacetophenone.

- European Patent Office. IMPROVED SYNTHESIS OF MONO-CHLORINATED ACETOPHENONE - EP 3532455 B1.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 9. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 10. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 14. merckmillipore.com [merckmillipore.com]

Introduction to 3'-Chloro-4'-hydroxyacetophenone

An In-Depth Technical Guide to the Solubility of 3'-Chloro-4'-hydroxyacetophenone

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and delivery. This guide provides a comprehensive technical overview of the solubility of this compound, moving beyond simple data points to explain the underlying physicochemical principles and provide robust methodologies for its determination. As a Senior Application Scientist, my focus is not just on the "what," but the "why" and "how," ensuring that the protocols described are both scientifically sound and practically applicable.

This compound is an organic compound featuring a ketone, a hydroxyl group, and a chlorine atom attached to an aromatic ring. Its structure dictates its chemical behavior, making it a subject of interest in various research domains, including as a building block in organic synthesis and as a potential scaffold in medicinal chemistry. The interplay between the polar hydroxyl group and the non-polar chlorinated phenyl ring suggests a nuanced solubility profile that is critical to understand for any application.

Physicochemical Profile

A compound's fundamental properties are the first indicators of its solubility behavior. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Melting Point | 92-105 °C | [1][3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Qualitative Solubility | Soluble in Chloroform and Methanol | [3][4] |

The relatively high melting point suggests significant crystal lattice energy, which must be overcome for dissolution to occur. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) indicates potential for interaction with polar protic solvents.

The Theoretical Framework: Understanding Solubility Drivers

The solubility of this compound is primarily governed by its phenolic nature. Phenols are weak acids, and their solubility in aqueous media is profoundly dependent on pH.[5]

The Critical Impact of pH

The hydroxyl group (-OH) on the phenyl ring can be deprotonated to form a phenoxide ion (-O⁻) under basic conditions. This transformation is the single most important factor influencing its aqueous solubility.

-

At Low pH (Acidic): The compound remains in its neutral, protonated form. Its aqueous solubility will be relatively low, dictated by the polarity of the molecule as a whole.

-

At High pH (Alkaline): As the pH increases above the compound's pKa, the hydroxyl group deprotonates. The resulting phenoxide is an ionic species, which is significantly more polar and thus dramatically more soluble in water.[5][6]

This relationship is a cornerstone of formulating phenolic compounds. For instance, phenolic compounds often exhibit their highest solubility at very acidic (pH 1-2) and very alkaline (pH 11-12) conditions.[6] However, it is crucial to note that high pH can also lead to the degradation of some polyphenolic compounds.[5][7]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, the Shake-Flask Method is the gold standard.[8][9] It measures the equilibrium or thermodynamic solubility, which represents the saturation point of the solvent with the solute under specific conditions.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol). "Excess" is critical to ensure a saturated solution remains in equilibrium with the solid phase.[8][9]

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[10][11] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, signifying equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[9] Carefully remove an aliquot of the supernatant. It is imperative to separate the dissolved solute from the undissolved solid. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE or PVDF).[10][12]

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated analytical method, such as:

-

Calculation: Determine the solubility by comparing the measured concentration of the saturated solution to a standard calibration curve, factoring in the dilution performed. Report the results in units such as mg/mL or µg/mL.

Practical Considerations for Comprehensive Profiling

-

Solvent Selection: A full solubility profile should include a range of solvents relevant to potential applications, such as purified water, various pH buffers (e.g., pH 2.0, 7.4, 9.0), and common organic solvents used in formulations like ethanol, propylene glycol, and DMSO.

-

Kinetic vs. Thermodynamic Solubility: Early-stage drug discovery often uses high-throughput kinetic solubility methods, where a DMSO stock solution is diluted into an aqueous buffer.[10][12] This can lead to supersaturated solutions and overestimate the true equilibrium solubility.[9] The shake-flask method described here provides the more fundamental and accurate thermodynamic solubility value, which is crucial for later-stage development.[10][14]

-

Purity and Solid Form: The purity of the compound and its polymorphic form can significantly influence solubility. It is essential to characterize the solid material before and after the experiment to ensure no changes (e.g., hydration, polymorphism) have occurred.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the theoretical foundation and a robust experimental framework for its determination. The compound's phenolic nature makes its aqueous solubility highly dependent on pH, a critical factor that must be investigated thoroughly. By employing the gold-standard shake-flask method and appropriate analytical quantification, researchers can generate the reliable and accurate solubility data needed to advance their scientific and developmental objectives.

References

- Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.).

- What is the relation between the solubility of phenolic compounds and pH of solution? - ResearchGate. (n.d.).

- Shake Flask Method - BioAssay Systems. (n.d.).

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (2012).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.

- The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2020). ProQuest.

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- 3-CHLORO-4-METHOXYACETOPHENONE - Chongqing Chemdad Co., Ltd. (n.d.).

- Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019). PubMed Central.

- Effect of pH on the stability of plant phenolic compounds. (2000). PubMed.

- This compound | 2892-29-7. (n.d.). INDOFINE Chemical Company.

- 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3. (n.d.). PubChem.

Sources

- 1. 3′-氯-4′-羟基苯乙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2892-29-7 | this compound - Moldb [moldb.com]

- 3. This compound | 2892-29-7 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 3-CHLORO-4-METHOXYACETOPHENONE CAS#: 37612-52-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. pharmatutor.org [pharmatutor.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Physical Properties of 3'-Chloro-4'-hydroxyacetophenone

Introduction

3'-Chloro-4'-hydroxyacetophenone is a substituted aromatic ketone that serves as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its bifunctional nature, possessing both a phenolic hydroxyl group and a chloro-substituted aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in drug design, process development, and quality control. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and detailed methodologies for its empirical determination.

The precise manipulation of this compound in a laboratory setting—from designing reaction conditions to developing purification strategies and formulating final products—is critically dependent on accurate physical data. Properties such as melting point, solubility, and spectral characteristics not only confirm the identity and purity of the substance but also dictate its behavior in various chemical environments. This document is intended to be a practical resource for researchers, chemists, and formulation scientists, providing the foundational knowledge necessary to handle and utilize this compound with confidence and precision.

Chemical Identity and Structure

To ensure clarity and precision in research and communication, it is essential to identify this compound by its standardized chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 2892-29-7 | [1] |

| Molecular Formula | C₈H₇ClO₂ | |

| Molecular Weight | 170.59 g/mol | |

| IUPAC Name | 1-(3-Chloro-4-hydroxyphenyl)ethanone | |

| Synonyms | 4-Acetyl-2-chlorophenol | N/A |

| InChI Key | GMTSPBYBJKGPJF-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1ccc(O)c(Cl)c1 |

Molecular Structure:

Caption: Systematic workflow for assessing compound solubility.

-

General Procedure:

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent in portions.

-

After each addition, vigorously agitate the mixture for at least 30 seconds. [2] * Observe the mixture against a light source to determine if the solid has dissolved completely. A compound is considered soluble if a clear, homogeneous solution is formed.

-

-

Solvent Selection and Rationale:

-

Water (H₂O): To assess solubility in a polar, protic solvent. Due to the aromatic ring, low solubility is expected.

-

5% Sodium Hydroxide (aq. NaOH): The phenolic hydroxyl group is acidic and should be deprotonated by a strong base to form a water-soluble sodium phenoxide salt. This test confirms the presence of an acidic functional group. [3] * 5% Hydrochloric Acid (aq. HCl): To determine if any basic functional groups are present. No significant solubility is expected.

-

Chloroform (CHCl₃): A common organic solvent. The compound is reported to be soluble in chloroform. T[1]his is a suitable solvent for reactions and for techniques like NMR spectroscopy.

-

Methanol (CH₃OH) / Ethanol (C₂H₅OH): Polar, protic organic solvents. The compound is expected to show good solubility due to hydrogen bonding with the hydroxyl group.

-

-

Interpretation of Results:

-

Solubility in aqueous NaOH but not in water or aqueous HCl is characteristic of a phenolic compound.

-

Solubility in organic solvents like chloroform and alcohols is typical for moderately polar organic molecules.

-

Spectroscopic Characterization

While detailed, publicly available spectral data for this compound is limited, the expected spectral features can be predicted based on its structure. For definitive characterization, it is recommended to acquire spectra on the specific batch of material being used. Commercial suppliers can often provide this data upon request.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and distinct signals in the aromatic region for the three protons on the benzene ring. The coupling patterns of these aromatic protons will be indicative of their relative positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals: one for the methyl carbon, one for the carbonyl carbon, and six for the aromatic carbons (four substituted and two unsubstituted).

-

IR (Infrared) Spectroscopy: Key absorption bands are expected for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), the C=O stretch of the ketone (a strong, sharp band around 1670-1690 cm⁻¹), and C-Cl stretching in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 170. A characteristic (M+2) peak at m/z 172 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of significant interest in medicinal and materials chemistry. By presenting both curated data and robust, validated experimental protocols, this document equips researchers and scientists with the necessary knowledge for the confident and accurate use of this chemical intermediate. The emphasis on systematic experimental workflows for determining properties like melting point and solubility underscores the importance of rigorous physical characterization in ensuring the quality and reproducibility of scientific research.

References

- University of Calgary. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

- Course Hero. (2024, September 24). Solubility test for Organic Compounds. [Link]

- University of Technology. (2021, September 19). experiment (1)

- Clarion University. (n.d.). Determination of Melting Point. Science in Motion. [Link]